Cas no 87392-05-0 ((2R)-oxolane-2-carboxylic acid)

(2R)-oxolane-2-carboxylic acid is a chiral intermediate useful for producing optically pure compounds through asymmetric synthesis. Its high enantiomeric purity ensures precise stereochemical control in downstream applications, making it an attractive choice for researchers seeking efficient and reliable methods to achieve homochirality.
(2R)-oxolane-2-carboxylic acid structure
87392-05-0 structure
商品名:(2R)-oxolane-2-carboxylic acid
CAS番号:87392-05-0
MF:C5H8O3
メガワット:116.115221977234
MDL:MFCD00211271
CID:61078
PubChem ID:24871607

(2R)-oxolane-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • (R)-(+)-2-Tetrahydrofuroic acid
    • (R)-(+)-Tetrahydrofuran-2-carboxylic acid
    • (R)-(+)-Tetrahydro-2-furoic acid
    • Faropenem,Fropenem
    • RCTF
    • (R)-(+)-2-Carboxy tetrahydrofuroic acid
    • ((R)-(+)-Tetrahydro-2-furoic acid
    • Faropenem
    • Fropenem
    • R-(+)-Tetrahydro-2-furoic acid
    • (R)-Tetrahydro-2-furoic acid
    • D-Tetrahydro-furan-2-carboxylic acid
    • (r)-tetrahydrofuran-2-carboxylic acid
    • 2-Furancarboxylic acid, tetrahydro-, (2R)-
    • (r)-2-tetrahydrofuroic acid
    • (S)-2-Tetrahydrofuroic acid
    • (2R)-oxolane-2-carboxylic acid
    • r-tetrahydro-2-furoic acid
    • (+)-tetrahydro-2-furoic acid
    • 7396HFQ44J
    • tetrahydro-furan-2-carboxylic acid
    • (R)-2-Tetrahydrof
    • (2R)-Tetrahydro-2-furancarboxylic acid (ACI)
    • 2-Furancarboxylic acid, tetrahydro-, (R)- (ZCI)
    • (+)-Tetrahydrofuran-2-carboxylic acid
    • (R)-2-Tetrahydrofuranoic acid
    • (R)-(+)-2-Tetrahydrofuroic acid, 99% (98% ee) 1GR
    • (R)-(+)-Tetrahydro-2-furoic acid, 99% (98% ee)
    • (R)-(+)-Tetrahydro-2-furoic acid 99%
    • (R)-(+)-Tetrahydro-2-furoic acid≥ 99% (GC, Chiral purity)
    • (R)-Tetrahydrofuran-2-carboxylic Acid,99%e.e.
    • (R)-(+)-tetrahydrofuroic acid
    • AKOS015855820
    • EN300-116234
    • 87392-05-0
    • AC-3416
    • HY-W005223
    • (r)-(+)-2-carboxy-tetrahydrofuroic acid
    • UJJLJRQIPMGXEZ-SCSAIBSYSA-N
    • UNII-7396HFQ44J
    • AKOS006240057
    • (S)-(-)-2-Tetrahydrofuroic Acid
    • (R)tetrahydrofuran-2-carboxylic acid
    • Tetrahydro-2-furoic acid, (+)-
    • Q27094016
    • (r)-2-tetrahydrofurancarboxylic acid
    • T1740
    • DB03051
    • Q-200029
    • AS-12435
    • AC-3417
    • (2R)-tetrahydrofuran-2-ylcarboxylic acid
    • (r)-(+)-tetrahydro-2-furancarboxylic acid
    • (R)-(+)tetrahydro-2-furoic acid
    • (2r)-tetrahydro-2-furancarboxylic acid
    • MFCD00211271
    • (R)-(+)-2-Tetrahydrofuroicacid
    • CS-W005223
    • r-thfc
    • (R)-(+)-Tetrahydro-2-furoic acid, 99%
    • (R)-tetrahydro-furan-2-carboxylic acid
    • SCHEMBL353229
    • (R)-(-)-tetrahydrofuran-2-carboxylic acid
    • NS00069873
    • MDL: MFCD00211271
    • インチ: 1S/C5H8O3/c6-5(7)4-2-1-3-8-4/h4H,1-3H2,(H,6,7)/t4-/m1/s1
    • InChIKey: UJJLJRQIPMGXEZ-SCSAIBSYSA-N
    • ほほえんだ: C([C@@H]1OCCC1)(=O)O
    • BRN: 4658739

計算された属性

  • せいみつぶんしりょう: 116.04700
  • どういたいしつりょう: 116.047
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 8
  • 回転可能化学結合数: 1
  • 複雑さ: 99.8
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.2
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 46.5

じっけんとくせい

  • 色と性状: Liquid
  • 密度みつど: 1.209 g/mL at 25 °C(lit.)
  • ゆうかいてん: No data available
  • ふってん: 128-129 °C/13 mmHg(lit.)
  • フラッシュポイント: 華氏温度:235.4°f
    摂氏度:113°c
  • 屈折率: n20/D 1.46(lit.)
  • PSA: 46.53000
  • LogP: 0.25000
  • 酸性度係数(pKa): 3.60±0.20(Predicted)
  • 光学活性: [α]23/D +4°, c = 1 in methanol
  • ようかいせい: 未確定

(2R)-oxolane-2-carboxylic acid セキュリティ情報

  • 記号: GHS05 GHS07
  • ヒント:あぶない
  • シグナルワード:Danger
  • 危害声明: H302-H314
  • 警告文: P280-P305+P351+P338-P310
  • 危険物輸送番号:UN 3265 8/PG 3
  • WGKドイツ:3
  • 危険カテゴリコード: 22-34
  • セキュリティの説明: S26-S36/37/39-S45
  • 危険物標識: C
  • 包装グループ:III
  • ちょぞうじょうけん:2-8 °C
  • 包装等級:III
  • セキュリティ用語:8
  • リスク用語:R34
  • 危険レベル:8

(2R)-oxolane-2-carboxylic acid 税関データ

  • 税関コード:2932190090
  • 税関データ:

    中国税関コード:

    2932190090

    概要:

    2932190090他の構造的に不縮合なフラン環化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2932190090構造中に未溶融フラン環を含む他の化合物(水素化の有無にかかわらず)付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:20.0%

(2R)-oxolane-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Key Organics Ltd
AS-12435-1MG
(R)-(+)-Tetrahydro-2-furoic acid
87392-05-0 >98%
1mg
£37.00 2025-02-08
Key Organics Ltd
AS-12435-25G
(R)-(+)-Tetrahydro-2-furoic acid
87392-05-0 >98%
25g
£191.00 2025-02-08
eNovation Chemicals LLC
D540478-1g
(R)-(+)-2-Tetrahydrofuroicacid
87392-05-0 97%
1g
$100 2024-05-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1062763-5g
(R)-Tetrahydrofuran-2-carboxylic acid
87392-05-0 98%
5g
¥31.00 2024-04-27
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY016410-25g
(R)-(+)-Tetrahydro-2-furoic Acid
87392-05-0 >97%
25g
¥110.00 2024-07-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1062763-10g
(R)-Tetrahydrofuran-2-carboxylic acid
87392-05-0 98%
10g
¥52.00 2024-04-27
Apollo Scientific
OR315017-5g
(R)-(+)-2-Tetrahydrofuroic acid
87392-05-0 98+%
5g
£17.00 2025-03-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R93360-25g
(R)-(+)-2-Tetrahydrofuroic acid
87392-05-0
25g
¥176.0 2021-09-08
Enamine
EN300-116234-0.1g
(2R)-oxolane-2-carboxylic acid
87392-05-0 95%
0.1g
$19.0 2023-02-18
Ambeed
A117217-25g
(R)-2-Tetrahydrofuroic acid
87392-05-0 98%
25g
$28.0 2025-02-28

(2R)-oxolane-2-carboxylic acid 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  0 °C → 25 °C; 30 min, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
リファレンス
Chiral ammonium hypoiodite salt-catalyzed enantioselective oxidative cycloetherification to 2-acyl tetrahydrofurans
Uyanik, Muhammet; et al, Chemistry Letters, 2016, 45(3), 353-355

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Titanium ethoxide Catalysts: Palladium dihydroxide Solvents: N-Methyl-2-pyrrolidone ;  22 h, 30 bar, rt
2.1 Reagents: Hydrochloric acid Solvents: Water ;  20 h, 90 °C; cooled
2.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 5
リファレンス
Highly diastereoselective hydrogenation of furan-2-carboxylic acid derivatives on heterogeneous catalysts
Sebek, Michael; et al, Synlett, 2009, (3), 461-465

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Cesium carbonate Solvents: Acetonitrile ;  30 min, rt
1.2 4 h, rt
2.1 Reagents: Titanium ethoxide Catalysts: Palladium dihydroxide Solvents: N-Methyl-2-pyrrolidone ;  22 h, 30 bar, rt
3.1 Reagents: Hydrochloric acid Solvents: Water ;  20 h, 90 °C; cooled
3.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 5
リファレンス
Highly diastereoselective hydrogenation of furan-2-carboxylic acid derivatives on heterogeneous catalysts
Sebek, Michael; et al, Synlett, 2009, (3), 461-465

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Catalysts: Proteinase Solvents: Water ;  20 h, pH 10, 10 °C
1.2 Reagents: Hydrochloric acid ,  Ammonium sulfate Solvents: Water ;  pH 2
1.3 Solvents: tert-Butyl methyl ether
リファレンス
A scalable chemoenzymic preparation of (R)-tetrahydrofuran-2-carboxylic acid
Fujima, Yoshito; et al, Tetrahedron: Asymmetry, 2003, 14(10), 1385-1391

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Toluene ,  Water ;  rt; 6 h, 75 - 77 °C; 77 °C → rt
1.2 Reagents: Ammonium sulfate Solvents: Water
2.1 Reagents: Sulfuric acid ,  Ammonium sulfate Catalysts: Triacylglycerol lipase Solvents: Isopropanol ,  Water
リファレンス
A scalable chemoenzymic preparation of (R)-tetrahydrofuran-2-carboxylic acid
Fujima, Yoshito; et al, Tetrahedron: Asymmetry, 2003, 14(10), 1385-1391

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Water ;  20 h, 90 °C; cooled
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 5
リファレンス
Highly diastereoselective hydrogenation of furan-2-carboxylic acid derivatives on heterogeneous catalysts
Sebek, Michael; et al, Synlett, 2009, (3), 461-465

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: (S)-1-Phenylethylamine Solvents: Dichloromethane ,  Ethyl acetate ;  rt; rt → reflux; 15 min, reflux
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water ;  30 min, pH 13, reflux
リファレンス
Synthesis of (2R)-tetrahydro-2-furancarbothioic acid [R-(+)-thiotetrahydrofuran-2-carboxylic acid]
Li, Juan; et al, Shenyang Yaoke Daxue Xuebao, 2008, 25(9), 714-715

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Tetrahydrofuran ;  45 min, rt
1.2 24 h, rt
2.1 Reagents: Hydrochloric acid Solvents: Water ;  20 h, 90 °C; cooled
2.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 5
リファレンス
Highly diastereoselective hydrogenation of furan-2-carboxylic acid derivatives on heterogeneous catalysts
Sebek, Michael; et al, Synlett, 2009, (3), 461-465

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Methyl triflate Solvents: Dichloromethane ;  25 °C; 1 h, rt
1.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ;  30 min, rt
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  0 °C → 25 °C; 30 min, 25 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
リファレンス
Chiral ammonium hypoiodite salt-catalyzed enantioselective oxidative cycloetherification to 2-acyl tetrahydrofurans
Uyanik, Muhammet; et al, Chemistry Letters, 2016, 45(3), 353-355

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Cumene hydroperoxide Catalysts: 4,4′-Spirobi[4H-dinaphth[2,1-c:1′,2′-e]azepinium], 3,3′,5,5′-tetrahydro-2,6-bis[… Solvents: tert-Butyl methyl ether ;  2 h, 25 °C
2.1 Reagents: Methyl triflate Solvents: Dichloromethane ;  25 °C; 1 h, rt
2.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ;  30 min, rt
3.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  0 °C → 25 °C; 30 min, 25 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
リファレンス
Chiral ammonium hypoiodite salt-catalyzed enantioselective oxidative cycloetherification to 2-acyl tetrahydrofurans
Uyanik, Muhammet; et al, Chemistry Letters, 2016, 45(3), 353-355

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Sulfuric acid ,  Ammonium sulfate Catalysts: Triacylglycerol lipase Solvents: Isopropanol ,  Water
リファレンス
A scalable chemoenzymic preparation of (R)-tetrahydrofuran-2-carboxylic acid
Fujima, Yoshito; et al, Tetrahedron: Asymmetry, 2003, 14(10), 1385-1391

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Toluene ,  Water ;  rt; 4.5 h, reflux; reflux → rt
1.2 Reagents: Sulfuric acid Solvents: Water ;  reflux; reflux → rt
1.3 Solvents: Toluene
2.1 Reagents: Potassium hydroxide Catalysts: Proteinase Solvents: Water ;  20 h, pH 10, 10 °C
2.2 Reagents: Hydrochloric acid ,  Ammonium sulfate Solvents: Water ;  pH 2
2.3 Solvents: tert-Butyl methyl ether
リファレンス
A scalable chemoenzymic preparation of (R)-tetrahydrofuran-2-carboxylic acid
Fujima, Yoshito; et al, Tetrahedron: Asymmetry, 2003, 14(10), 1385-1391

(2R)-oxolane-2-carboxylic acid Raw materials

(2R)-oxolane-2-carboxylic acid Preparation Products

(2R)-oxolane-2-carboxylic acid 関連文献

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